molecular formula C9H7N3S B2561576 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 130598-89-9

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B2561576
CAS No.: 130598-89-9
M. Wt: 189.24
InChI Key: SNQIGJUEHBRFIM-UHFFFAOYSA-N
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Description

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-b]pyrazole core. Heterocyclic compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of both thiophene and imidazo[1,2-b]pyrazole moieties in a single molecule makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization with suitable reagents to form the imidazo[1,2-b]pyrazole ring system . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or imidazo[1,2-b]pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Properties

IUPAC Name

6-thiophen-2-yl-5H-imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVYUBALZPVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=NC=CN3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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